molecular formula C4H6I+ B14274151 2-Ethenyliodiran-1-ium CAS No. 185009-50-1

2-Ethenyliodiran-1-ium

Cat. No.: B14274151
CAS No.: 185009-50-1
M. Wt: 180.99 g/mol
InChI Key: YWCWRSPZIPSXEW-UHFFFAOYSA-N
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Description

2-Ethenyliodiran-1-ium is an organoiodine compound characterized by the presence of an iodine atom bonded to an ethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyliodiran-1-ium typically involves the reaction of ethylene with iodine in the presence of a suitable catalyst. One common method is the electrophilic addition of iodine to ethylene, which can be carried out under mild conditions. The reaction proceeds as follows:

C2H4+I2C2H4I2\text{C}_2\text{H}_4 + \text{I}_2 \rightarrow \text{C}_2\text{H}_4\text{I}_2 C2​H4​+I2​→C2​H4​I2​

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic addition reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyliodiran-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodoethylene oxide.

    Reduction: Reduction reactions can convert it to ethylene.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Iodoethylene oxide

    Reduction: Ethylene

    Substitution: Various substituted ethylene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethenyliodiran-1-ium has several applications in scientific research:

    Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has radioactive isotopes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethenyliodiran-1-ium involves its ability to participate in electrophilic addition and substitution reactions. The iodine atom in the compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Iodoethylene: Similar in structure but lacks the cyclic iodiranium ion.

    Iodoethane: A simpler alkyl iodide with different reactivity.

    Iodopropane: Another alkyl iodide with a longer carbon chain.

Uniqueness

2-Ethenyliodiran-1-ium is unique due to its cyclic structure, which imparts distinct reactivity compared to linear alkyl iodides. This cyclic nature allows for specific applications in synthesis and research that are not possible with other iodinated compounds.

Properties

CAS No.

185009-50-1

Molecular Formula

C4H6I+

Molecular Weight

180.99 g/mol

IUPAC Name

2-ethenyl-iodoniacyclopropane

InChI

InChI=1S/C4H6I/c1-2-4-3-5-4/h2,4H,1,3H2/q+1

InChI Key

YWCWRSPZIPSXEW-UHFFFAOYSA-N

Canonical SMILES

C=CC1C[I+]1

Origin of Product

United States

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